molecular formula C3F3NO B14453036 Cyano(difluoro)acetyl fluoride CAS No. 77946-96-4

Cyano(difluoro)acetyl fluoride

Cat. No.: B14453036
CAS No.: 77946-96-4
M. Wt: 123.03 g/mol
InChI Key: HENCJRDUTWWBFY-UHFFFAOYSA-N
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Description

Cyano(difluoro)acetyl fluoride (hypothetical structure: CF₂(CN)C(O)F) is a fluorinated organic compound characterized by a cyano (-CN) group, two fluorine atoms, and an acetyl fluoride (-C(O)F) moiety. The cyano group enhances electrophilicity, while fluorine atoms confer thermal stability and metabolic resistance. This combination suggests utility in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, and advanced materials .

Properties

CAS No.

77946-96-4

Molecular Formula

C3F3NO

Molecular Weight

123.03 g/mol

IUPAC Name

2-cyano-2,2-difluoroacetyl fluoride

InChI

InChI=1S/C3F3NO/c4-2(8)3(5,6)1-7

InChI Key

HENCJRDUTWWBFY-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(C(=O)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyano(difluoro)acetyl fluoride typically involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone, which is then isomerized to produce the desired compound . The reaction conditions include temperatures around 40-50°C and pressures up to 4-5 MPa. Stabilizers like triethylamine are often added to prevent spontaneous polymerization of tetrafluoroethylene .

Industrial Production Methods

While the laboratory-scale synthesis of this compound is well-documented, scaling up to industrial production requires careful control of reaction conditions to ensure safety and efficiency. The use of high-pressure reactors and stabilizers is crucial to prevent hazardous reactions .

Mechanism of Action

The mechanism by which cyano(difluoro)acetyl fluoride exerts its effects involves the formation of highly reactive intermediates. These intermediates can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Cyano(difluoro)acetyl fluoride with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Unique Features Source
2-(Fluorosulfonyl)difluoroacetyl fluoride C₂F₄O₃S -SO₂F, -C(O)F, -CF₂ Dual functionality: fluorosulfonyl and acetyl fluoride groups enhance reactivity in polymerization and sulfonamide synthesis .
2-(4-Cyanophenyl)-2,2-difluoroacetic acid C₉H₆F₂NO₂ -CN, -CF₂, -COOH Cyano and difluoro groups on phenyl ring improve lipophilicity and antimicrobial activity .
Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate C₁₁H₈F₂NO₂ -CN, -CF₂, -COOEt Difluoro substitution on phenyl ring enhances bioactivity; ester group aids in prodrug design .
N-(4-Cyano-2-fluorophenyl)acetamide C₉H₇FN₂O -CN, -F, -NHCOCH₃ Fluorine and cyano groups synergize to improve membrane permeability and target selectivity .
5-Cyanopyridine-3-sulfonyl fluoride C₆H₃FN₂O₂S -CN, -SO₂F Electrophilic sulfonyl fluoride and cyano groups enable click chemistry applications .

Positional Effects of Substituents

  • Fluorine Positioning: and highlight that fluorine placement (e.g., 2,3- vs. 3,5-difluoro) significantly alters reactivity. For instance, 2-(3,5-Difluorophenyl)Ethanoyl Chloride exhibits higher stability than its 3,4-difluoro counterpart due to reduced steric hindrance .
  • Cyano Group Impact: In N-(4-Cyano-2-fluorophenyl)acetamide, the para-cyano group increases electron-withdrawing effects, enhancing acidity and interaction with biological targets .

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